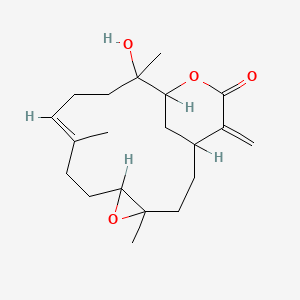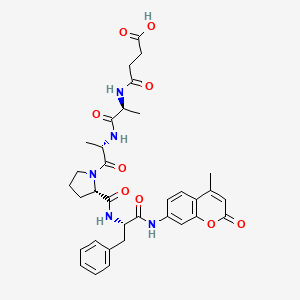
EMDT oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EMDT oxalate is a synthetic compound that belongs to the class of indole derivatives. This compound is structurally related to serotonin, a neurotransmitter that plays a crucial role in regulating mood, cognition, and various physiological processes. The presence of the indole ring in its structure makes it a significant molecule in medicinal chemistry, particularly in the development of drugs targeting serotonin receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EMDT oxalate typically involves several steps:
Starting Material: The synthesis begins with the preparation of the indole core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Substitution: The next step involves the introduction of the ethyl and methoxy groups at the 2 and 5 positions of the indole ring, respectively. This can be done through electrophilic aromatic substitution reactions using appropriate reagents.
Amine Introduction: The final step is the introduction of the N,N-dimethylethanamine side chain. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with an appropriate alkylating agent, such as N,N-dimethylaminoethyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
EMDT oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding indoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the dimethylethanamine side chain, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
EMDT oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indole-based compounds, which are important in medicinal chemistry.
Biology: The compound is studied for its interaction with serotonin receptors, particularly the 5-HT7 receptor, which is involved in mood regulation and cognitive functions.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as depression and anxiety, due to its structural similarity to serotonin.
Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of EMDT oxalate involves its interaction with serotonin receptors, particularly the 5-HT7 receptor. The compound binds to the receptor and modulates its activity, leading to changes in intracellular signaling pathways. This can result in altered neurotransmitter release, changes in neuronal excitability, and modulation of mood and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serotonin (5-hydroxytryptamine): A naturally occurring neurotransmitter with a similar indole structure.
Sumatriptan: A 5-HT1D/1F receptor agonist used in the treatment of migraines.
Risperidone: A 5-HT2 receptor antagonist used in the treatment of psychosis.
Ondansetron: A 5-HT3 receptor antagonist used in the treatment of nausea and vomiting.
Uniqueness
EMDT oxalate is unique due to its specific substitution pattern on the indole ring and the presence of the N,N-dimethylethanamine side chain. This unique structure allows it to interact selectively with the 5-HT7 receptor, making it a valuable compound in the study of serotonin receptor pharmacology and the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H22N2O/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14/h6-7,10,16H,5,8-9H2,1-4H3 |
InChI-Schlüssel |
ZEYRDXUWJDGTLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C |
Synonyme |
2-ethyl-5-methoxy-N,N-dimethyltryptamine 2-ethyl-MeOdiMeT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol](/img/structure/B1233366.png)
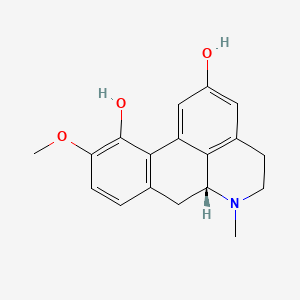
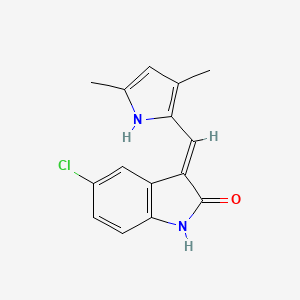

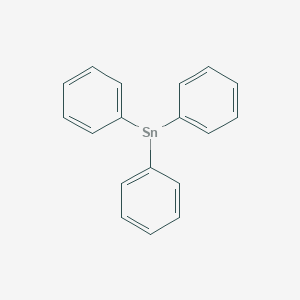


![(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1233380.png)
